Molecular Weight and Structural Minimalism: Differentiated Synthetic Versatility Versus Elaborated Analogs
5-(Ethanesulfonyl)pyrimidin-2-amine (MW 187.22) offers a minimally elaborated sulfonyl-pyrimidine scaffold that preserves multiple vectors for further derivatization, contrasting with more complex analogs that carry pre-installed aryl or heteroaryl substituents limiting synthetic flexibility . The compound's low molecular weight positions it within the fragment-like chemical space (MW < 300) suitable for fragment-based screening and subsequent growth [1].
| Evidence Dimension | Molecular weight and synthetic accessibility |
|---|---|
| Target Compound Data | MW 187.22 g/mol; C6H9N3O2S |
| Comparator Or Baseline | 5-(Ethanesulfonyl)-4-(o-tolyl)pyrimidin-2-amine (MW ~279); 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine (MW ~297) [2] |
| Quantified Difference | Target compound is 90–110 g/mol lighter; lower MW correlates with higher ligand efficiency potential in fragment-based campaigns [1] |
| Conditions | Calculated molecular weights based on molecular formulas; ligand efficiency benchmark from drug discovery literature |
Why This Matters
Procurement of the minimally substituted scaffold preserves downstream synthetic optionality, whereas pre-functionalized analogs commit the user to specific substitution patterns that may not align with evolving SAR hypotheses.
- [1] Wyss DF, Wang YS, Eaton HL, et al. Combining NMR and computational methods in fragment-based drug discovery. In: Fragment-Based Drug Discovery. RSC Publishing; 2015:165-204. View Source
- [2] Kuujia Chemical Database. 5-Ethanesulfonyl-4-phenyl-pyrimidin-2-ylamine (CAS 1710834-28-8) and 4-(3-Chloro-phenyl)-5-ethanesulfonyl-pyrimidin-2-ylamine (CAS 1707605-71-7). View Source
